molecular formula C17H15ClF3N3O2 B2509845 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1234955-97-5

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2509845
CAS No.: 1234955-97-5
M. Wt: 385.77
InChI Key: MNNQDTQRVWMVGY-UHFFFAOYSA-N
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Description

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a trifluoromethyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorophenyl isocyanate with 4-aminophenylacetamide to form the urea derivative. This intermediate is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and trifluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the chlorophenyl group may contribute to its specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-difluoroethyl)acetamide
  • 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(2,2,2-trifluoromethyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-5-11(6-8-12)9-15(25)22-10-17(19,20)21/h1-8H,9-10H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNQDTQRVWMVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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